
1-methyl-1H-pyrrole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-pyrrole-2-sulfonamide is a chemical compound with the CAS Number: 1367950-51-3 . It has a molecular weight of 160.2 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H8N2O2S/c1-7-4-2-3-5(7)10(6,8)9/h2-4H,1H3,(H2,6,8,9) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Heterocyclic Sulfonamides Synthesis
Researchers have developed efficient methods for synthesizing heterocyclic sulfonamides, which are crucial for the parallel medicinal chemistry protocol. These compounds, including pyrazole-4-sulfonamides, have been synthesized using a sulfur-functionalized aminoacrolein derivative. This technique also facilitates the rapid production of other heterocyclic sulfonyl fluorides, such as pyrimidines and pyridines, highlighting their potential in medicinal chemistry and drug development (Tucker, Chenard, & Young, 2015).
Enantioselective Synthesis
Chiral pyrrolidinyl sulfonamides have been identified as effective promoters for enantioselective conjugate addition-elimination reactions. These reactions are key to generating enantiomerically pure compounds, showcasing the importance of sulfonamides in synthesizing bioactive molecules with high stereochemical control (Xu, Fu, Low, Goh, Jiang, & Tan, 2008).
Sulfonation Position Reevaluation
Research on the sulfonation of pyrrole and its derivatives has led to a reevaluation of sulfonation positions, correcting long-standing misconceptions in chemical textbooks. This has implications for the accurate synthesis of sulfonated pyrroles, which are critical intermediates in organic synthesis (Mizuno, Kan, Fukami, Kamei, Miyazaki, Matsuki, & Oyama, 2000).
Polysubstituted Pyrroles Synthesis
Innovative methods for synthesizing polysubstituted pyrroles have been developed, using 1-sulfonyl-1,2,3-triazoles from terminal alkynes and sulfonyl azides. This process, catalyzed by nickel(0), enables the production of a wide range of polysubstituted pyrroles, demonstrating the versatility of sulfonamide groups in complex molecule synthesis (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).
Catalysis in Organic Reactions
Sulfonamide compounds have been utilized as catalysts in various organic reactions, including aldol reactions and Mannich-type reactions. These studies illustrate the role of sulfonamides in enhancing the selectivity and efficiency of organic transformations, contributing to the synthesis of complex organic molecules with potential pharmaceutical applications (Wang, Wang, & Li, 2004).
Conducting Polymers for Photovoltaics
Copolymerization of pyrrole with methyl sulfonic acid has led to the development of electrically conductive polypyrrole sulfonate films. These films, characterized for their conductivity and transparency, show promise as alternatives to indium tin oxide (ITO) in photovoltaic applications, illustrating the potential of sulfonamide derivatives in the field of materials science (Priyadharshni & Selvaraj, 2015).
Safety and Hazards
The safety information for 1-methyl-1H-pyrrole-2-sulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Orientations Futures
While specific future directions for 1-methyl-1H-pyrrole-2-sulfonamide are not mentioned in the search results, there is ongoing research into the development of new pyrrolidine compounds with different biological profiles . This suggests that there may be potential for further exploration of this compound and related compounds in the future.
Mécanisme D'action
Target of Action
Sulfonamide-based indole derivatives, which include 1-methyl-1h-pyrrole-2-sulfonamide, have been reported to exhibit antimicrobial properties . Therefore, it can be inferred that the compound may target microbial cells, but the specific targets within these cells remain to be identified.
Mode of Action
It is known that sulfonamide-based compounds often act as enzyme inhibitors . They can interfere with the function of enzymes, leading to a disruption of essential biochemical processes within the target organisms.
Biochemical Pathways
Given the antimicrobial properties of sulfonamide-based indole derivatives , it can be inferred that the compound likely disrupts pathways essential for the survival and proliferation of microbial cells.
Pharmacokinetics
The compound is reported to be a solid powder at room temperature , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that sulfonamide-based indole derivatives have shown antimicrobial activity . Therefore, it can be inferred that the compound may lead to the death of microbial cells, thereby exerting its antimicrobial effects.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may retain its efficacy under standard environmental conditions.
Propriétés
IUPAC Name |
1-methylpyrrole-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-7-4-2-3-5(7)10(6,8)9/h2-4H,1H3,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGYKDZPLVGJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

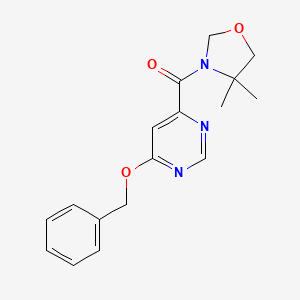
![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2868971.png)
![N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2868972.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2868973.png)

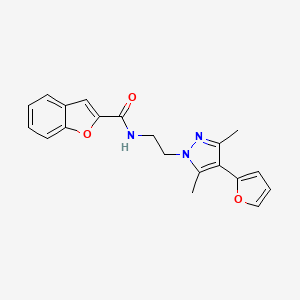
![4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2868978.png)
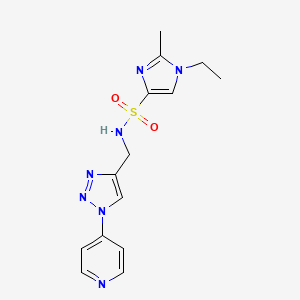
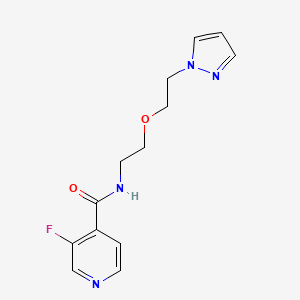
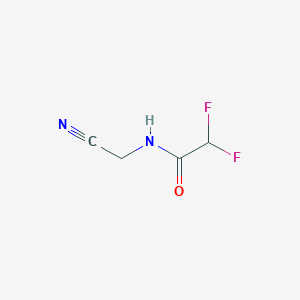
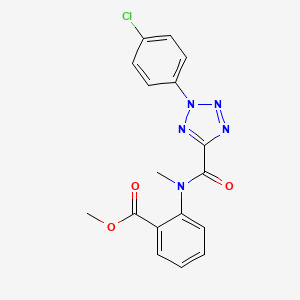
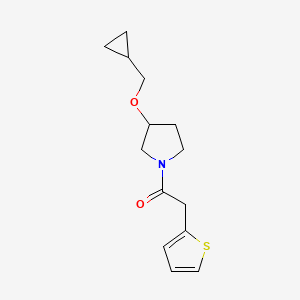
![7-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2868988.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2868989.png)